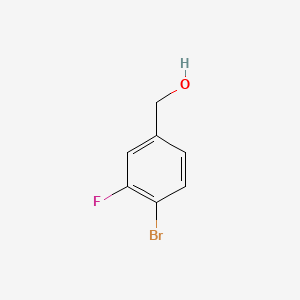
(4-Bromo-3-fluorophenyl)methanol
Descripción general
Descripción
(4-Bromo-3-fluorophenyl)methanol is a compound that is structurally related to various research subjects in the field of organic chemistry. While the specific compound is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the weak interactions, synthesis methods, and physical properties that could be relevant to (4-Bromo-3-fluorophenyl)methanol.
Synthesis Analysis
The synthesis of related compounds, such as bis(2-bromophenyl)methanols, has been achieved through palladium-catalyzed methods, which could potentially be adapted for the synthesis of (4-Bromo-3-fluorophenyl)methanol . The reaction involves oxidation of alcohol followed by intramolecular reductive coupling, suggesting that a similar approach might be applicable for synthesizing (4-Bromo-3-fluorophenyl)methanol.
Molecular Structure Analysis
Studies on compounds with similar structural motifs, such as (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, have revealed the presence of strong O-H···N hydrogen bonds and C-F···π interactions . These findings suggest that (4-Bromo-3-fluorophenyl)methanol may also exhibit interesting intermolecular interactions due to the presence of fluorine and the potential for hydrogen bonding.
Chemical Reactions Analysis
The reactivity of halogenated compounds in the presence of nucleophilic and electrophilic agents has been explored, as seen in the study of 1-fluoro-1-bromo-2-arylcyclopropanes . These reactions often involve ring retention or cleavage depending on the conditions, indicating that (4-Bromo-3-fluorophenyl)methanol might undergo similar solvolysis reactions in the presence of methanol and other agents.
Physical and Chemical Properties Analysis
The physical properties of structurally related compounds have been characterized, such as the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in various solvent mixtures . Parameters like molar refraction and polarizability constant have been calculated, which could be relevant for understanding the properties of (4-Bromo-3-fluorophenyl)methanol. Additionally, the presence of a bromophenyl group in fluorinated poly(aryl ether) has been shown to contribute to the material's thermal and oxidative stability , suggesting that the bromine in (4-Bromo-3-fluorophenyl)methanol may similarly affect its stability and reactivity.
Aplicaciones Científicas De Investigación
Theoretical Studies and Molecular Analysis
- Density Functional Theory Applications: A theoretical study of a similar compound, (RS)-(4-fluorophenyl)(pyridine-2yl)methanol, using Density Functional Theory (DFT) at B3LYP/6-31++G(d,p) level, sheds light on the molecular structure and active sites of the molecule. This approach could be applied to (4-Bromo-3-fluorophenyl)methanol for understanding its molecular behavior and potential applications (Trivedi, 2017).
Chemical Synthesis and Reactions
- Palladium Catalyzed C-H Halogenation: A study on the synthesis of multi-substituted arenes through palladium-catalyzed iterative C-H halogenation reactions demonstrated the advantages of this method over traditional approaches. It offers higher yields, better selectivity, and chemical diversity, which could be applicable for synthesizing (4-Bromo-3-fluorophenyl)methanol or its derivatives (Sun, Sun, & Rao, 2014).
Material Science and Polymer Research
- Poly(arylene ether sulfone) Proton Exchange Membranes: Research into new monomers containing bromo and fluoro groups, similar to (4-Bromo-3-fluorophenyl)methanol, led to the development of poly(arylene ether sulfone) proton exchange membranes. These membranes exhibit good mechanical strength, high proton conductivity, and low methanol permeability, making them suitable for fuel cell applications (Wang et al., 2012).
Pharmaceutical and Biomedical Applications
- Enzymatic Desymmetrization in Organic Solvents: A study on the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride, a compound related to (4-Bromo-3-fluorophenyl)methanol, showed that lipase-catalyzed alcoholysis in organic solvents can be an efficient method for producing chiral intermediates. This process could potentially be adapted for the synthesis of chiral derivatives of (4-Bromo-3-fluorophenyl)methanol (Liu et al., 2014).
Safety And Hazards
“(4-Bromo-3-fluorophenyl)methanol” is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDUFYPJCUBGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609371 | |
| Record name | (4-Bromo-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-fluorophenyl)methanol | |
CAS RN |
222978-01-0 | |
| Record name | (4-Bromo-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-3-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

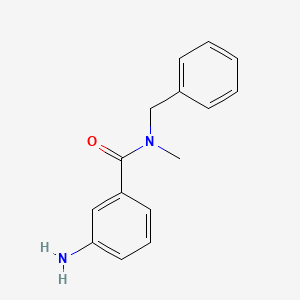
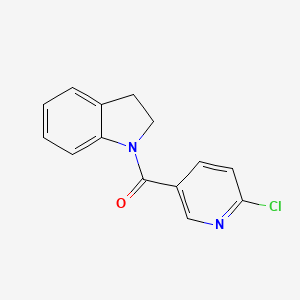
![{3-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B1286929.png)
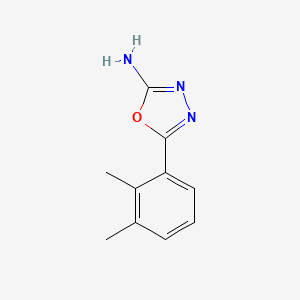
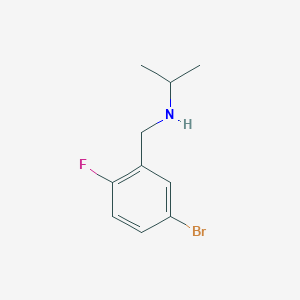
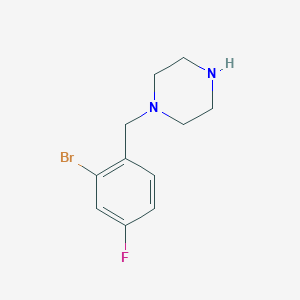
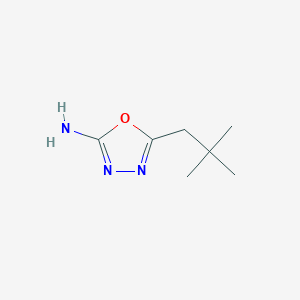
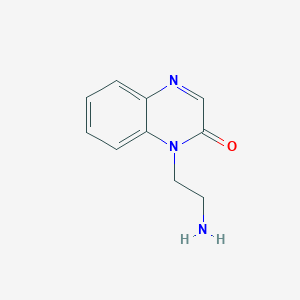
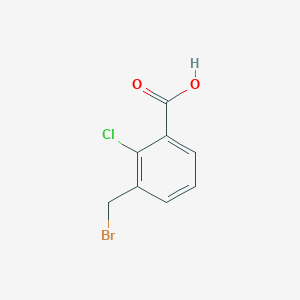
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)



